molecular formula C6H13NO B7969586 1-(Azetidin-1-yl)propan-2-ol

1-(Azetidin-1-yl)propan-2-ol

Cat. No.: B7969586
M. Wt: 115.17 g/mol
InChI Key: BSMKNOGJFGNFDB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum of this compound reveals distinct proton environments:

  • Azetidine ring protons : The four-membered ring’s equivalent methylene groups (N-CH₂-CH₂-) resonate as a multiplet between δ 2.5–3.5 ppm .
  • Propan-2-ol backbone : The methine proton adjacent to the hydroxyl group appears as a triplet near δ 3.7 ppm , while the hydroxyl proton exhibits a broad singlet around δ 1.2 ppm due to hydrogen bonding.
  • Methyl group : The terminal -CH₃ group splits into a doublet at δ 1.0–1.2 ppm , coupled with the methine proton.

In the ¹³C NMR spectrum , key signals include:

  • Quaternary carbon : The oxygen-bearing carbon (C-OH) at δ 70–75 ppm .
  • Azetidine carbons : The nitrogen-bound carbons appear between δ 45–55 ppm , while the ring’s methylene carbons resonate near δ 25–35 ppm .

Infrared (IR) Absorption Signatures

The IR spectrum exhibits characteristic absorption bands:

  • O-H stretch : A broad peak at 3300–3500 cm⁻¹ confirms the presence of the hydroxyl group.
  • C-N stretch : Vibrations from the azetidine’s C-N bonds appear as medium-intensity bands near 1200–1250 cm⁻¹ .
  • C-O stretch : The alcohol’s C-O bond contributes to a strong absorption at 1050–1100 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 115 , corresponding to the intact molecular ion (C₆H₁₃NO⁺). Key fragmentation pathways include:

  • Loss of hydroxyl group : A prominent fragment at m/z 98 arises from the elimination of H₂O (-18 Da).
  • Azetidine ring cleavage : The base peak at m/z 58 corresponds to the azetidinium ion (C₃H₆N⁺), formed via α-cleavage of the propane backbone.

Stereochemical Considerations in Azetidine-Containing Compounds

The secondary alcohol in this compound introduces a chiral center at the second carbon of the propane chain. While the compound is often synthesized as a racemic mixture, enantioselective routes could yield optically active forms. The azetidine ring’s puckered conformation influences steric interactions, potentially affecting reactivity in substitution or addition reactions.

Comparative Analysis of Isomeric Forms

Isomeric variants of this compound include:

  • 2-(Azetidin-1-yl)propan-1-ol : The hydroxyl group shifts to the terminal carbon, altering hydrogen-bonding capacity and boiling point.
  • 1-(Azetidin-3-yl)propan-2-ol : A structural isomer with the azetidine nitrogen at the 3-position, leading to distinct NMR chemical shifts.
Isomer Key Structural Difference Boiling Point
This compound Hydroxyl at C2; N at C1 Not reported
2-(Azetidin-1-yl)propan-1-ol Hydroxyl at C1; N at C2 Higher
1-(Azetidin-3-yl)propan-2-ol Azetidine nitrogen at ring position 3 Not reported

Properties

IUPAC Name

1-(azetidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)5-7-3-2-4-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKNOGJFGNFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps :

  • Step 1 : Cyclization of benzhydrylamine with 1-bromo-3-chloropropane in butanol/water with potassium carbonate at 85°–150°C yields N-benzhydrylazetidine.

  • Step 2 : Hydrogenolysis of N-benzhydrylazetidine using palladium on charcoal (40–80 psi H₂, 40°–80°C) in methanol/HCl produces azetidine hydrochloride.

  • Step 3 : Alkylation of azetidine with propylene oxide or epichlorohydrin under basic conditions introduces the propan-2-ol moiety.

Example Protocol :

  • React azetidine free base with propylene oxide in THF at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with HCl, extract with dichloromethane, and purify via distillation.

Reagents :

ComponentRoleConditions
AzetidineNucleophileTHF, 0°C → rt
Propylene oxideAlkylating agent12-hour stirring
HClQuenching agentAqueous extraction

Hydrogenolytic Deprotection and Functionalization

Procedure :

  • Start with N-benzyl-azetidine derivatives (e.g., 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol).

  • Hydrogenate at 60°C under 40 psi H₂ using palladium hydroxide/carbon to remove the benzyl group.

  • Isolate azetidine-propanol adduct via filtration and solvent evaporation.

Optimized Conditions :

  • Catalyst: 20% Pd(OH)₂/C

  • Solvent: Methanol

  • Yield: 73% after 72 hours.

Nucleophilic Ring-Opening of Epoxides

Mechanism :

Azetidine acts as a nucleophile, attacking the less substituted carbon of propylene oxide to form 1-(azetidin-1-yl)propan-2-ol.

Experimental Data :

ParameterValue
Temperature0°C → room temperature
Reaction Time12 hours
SolventTetrahydrofuran (THF)
Yield (crude)85–90%

Purification :

  • Distillation under reduced pressure (bp: 120°–125°C at 15 mmHg).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Multistep SynthesisHigh purity via intermediatesLengthy (3 steps)60–70%
HydrogenolysisMild conditionsRequires high-pressure H₂65–73%
Epoxide Ring-OpeningScalable, one-potSensitivity to moisture85–90%

Critical Reaction Parameters

  • Temperature : Optimal cyclization occurs at 95°–105°C.

  • Catalyst Loading : 5–10% Pd/C for efficient hydrogenolysis.

  • Solvent Choice : Protic solvents (methanol, butanol) enhance azetidine salt solubility .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Research Applications

1-(Azetidin-1-yl)propan-2-ol serves as a building block in organic synthesis due to its unique structural properties. It is utilized in the following ways:

  • Reagent in Organic Reactions : The compound acts as a reagent in numerous organic reactions, facilitating the synthesis of more complex molecules. Its azetidine ring structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
  • Chiral Building Block : It is employed as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the azetidine moiety enhances its utility in creating enantiomerically pure compounds.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, which are currently under investigation for their therapeutic implications.
  • Antiproliferative Effects : Case studies have shown that derivatives of azetidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to this compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells .

Industrial Applications

In industrial settings, this compound is used for:

  • Pharmaceutical Production : The compound is integral to the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer treatments. Its ability to serve as a precursor in drug development makes it a significant asset in medicinal chemistry .
  • Agrochemical Development : Its applications extend to agrochemicals, where it contributes to the development of new pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact.

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound:

StudyFocusFindings
Imaging StudiesEvaluated as a potential MAGL inhibitor for PET imaging; showed promising pharmacological properties.
Antiproliferative ActivityDemonstrated significant inhibition of MCF-7 breast cancer cell proliferation.
Antitubercular ActivityIdentified as an effective inhibitor against Pks13 thioesterase domain, showcasing potential for treating tuberculosis.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 1-(Azetidin-1-yl)propan-2-ol with key analogs, highlighting structural variations, molecular weights, and synthetic yields:

Compound Name Substituent/Backbone Variation Molecular Formula Molecular Weight (g/mol) Key Synthetic Yield
This compound Azetidine + propan-2-ol C₆H₁₃NO 115.18 N/A
1-(Morpholin-4-yl)propan-2-ol Morpholine (6-membered ring) C₇H₁₅NO₂ 145.20 72% (rac-3)
1-(1H-Imidazol-1-yl)propan-2-ol Imidazole + propan-2-ol C₆H₁₀N₂O 126.16 Racemic synthesis
1-(1H-1,2,4-Triazol-1-yl)propan-2-ol 1,2,4-Triazole + propan-2-ol C₅H₉N₃O 127.15 Racemic synthesis
Oteseconazole Azole (CYP51 inhibitor) + difluoro substituents C₂₃H₂₀F₅N₅O₂ 511.43 Clinical-stage
1-(10H-Phenothiazin-10-yl)propan-2-ol Phenothiazine + propan-2-ol C₁₅H₁₅NOS 257.35 Chemoenzymatic KR

Key Observations :

  • Heterocycle Influence : Imidazole and triazole analogs exhibit higher nitrogen content, favoring hydrogen bonding and metal coordination, which are critical in drug design .
  • Biological Relevance : Oteseconazole, a fluorinated analog, demonstrates potent antifungal activity by targeting CYP51, underscoring the impact of halogenation on bioactivity .

Biological Activity

1-(Azetidin-1-yl)propan-2-ol, also known as a β-lactam derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects that may be beneficial in therapeutic contexts, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which contributes to its unique chemical properties. The molecular formula is C5H11NC_5H_{11}N, with a molecular weight of approximately 99.15 g/mol. This structure allows for various interactions with biological targets, influencing its activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other β-lactams .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The antiproliferative effects are attributed to its ability to destabilize tubulin polymerization, thereby interfering with mitotic processes .

Table 1: Summary of Biological Activities

Activity TypeEffect/ObservationReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in MCF-7 cells
Tubulin InteractionDestabilization of microtubules

The biological activity of this compound can be explained by its interaction with various molecular targets:

  • Inhibition of PBPs : The compound binds to PBPs, disrupting the synthesis of the bacterial cell wall.
  • Tubulin Binding : It interacts at the colchicine-binding site on tubulin, preventing polymerization and leading to cell cycle arrest.
  • Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound results in significant apoptosis in cancer cells .

Case Studies

Recent studies have focused on the compound's effectiveness against specific cancer types:

  • Study on Breast Cancer Cells : A study evaluated the antiproliferative effects of various azetidine derivatives, including this compound, showing IC50 values ranging from 10 nM to 33 nM against MCF-7 and MDA-MB-231 cells .

Table 2: IC50 Values for Azetidine Derivatives

CompoundIC50 (nM)Cancer Cell Line
This compound10 - 33MCF-7, MDA-MB-231
CA-43.9MCF-7

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Azetidin-1-yl)propan-2-ol, and how can reproducibility be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving azetidine derivatives and halogenated propanols. For example, GP-2 or GP-8 protocols (commonly used for azetidine-containing compounds) involve reacting azetidine-HCl with brominated precursors (e.g., 2-bromopropanol) under inert conditions. Purification is achieved via silica gel column chromatography (40–60% EtOAc/hexanes gradient), with yields ranging from 49% to 91% depending on the substrate . To ensure reproducibility, detailed reaction parameters (temperature, solvent ratios, and stoichiometry) must be documented, and intermediates should be characterized using 1^1H NMR to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H and 13^{13}C NMR : To verify the azetidine ring integration (e.g., δ 2.5–3.5 ppm for N-CH2_2 protons) and the propan-2-ol backbone.
  • FT-IR : Confirmation of hydroxyl (O-H stretch ~3300 cm1^{-1}) and azetidine C-N stretches (~1200 cm1^{-1}).
  • HRMS (ESI-MS) : To validate molecular ion peaks ([M+H]+^+) with <2 ppm deviation from theoretical values.
    Data should align with reference spectra from analogous azetidine derivatives .

Q. How should purity and stability be assessed for this compound in long-term storage?

  • Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Stability studies require accelerated degradation testing under varying conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products are monitored using LC-MS, and azetidine ring integrity is assessed via periodic 1^1H NMR .

Advanced Research Questions

Q. How can conflicting NMR data for azetidine-containing compounds be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from solvent effects or dynamic rotational barriers in the azetidine ring. To mitigate:

  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of diastereotopic protons.
  • Use deuterated solvents (e.g., DMSO-d6_6) to stabilize hydrogen bonding with the hydroxyl group, reducing signal splitting.
  • Cross-validate with 2D techniques (COSY, HSQC) to assign coupling patterns unambiguously .

Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium or nickel complexes) can induce enantioselectivity during alkylation steps. Key parameters:

  • Ligand design: Bulky phosphine ligands (e.g., BINAP) enhance steric control.
  • Solvent polarity: Low-polarity solvents (toluene) favor transition-state organization.
  • Monitor enantiomeric excess (ee) via chiral SFC or HPLC (Chiralpak columns), targeting >90% ee .

Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the azetidine’s lone pair on nitrogen, enhancing nucleophilicity in SN2 reactions. In contrast, protic solvents (MeOH) deactivate the ring via hydrogen bonding. Solvent screening (e.g., using a Hansen solubility parameter approach) coupled with kinetic studies (GC-MS monitoring) identifies optimal conditions for specific transformations (e.g., Suzuki-Miyaura couplings) .

Analytical and Safety Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (azetidine derivatives may irritate mucous membranes).
  • Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) relevant to receptor binding. Molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) identifies potential pharmacophores. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

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